molecular formula C16H14N2OS B12791411 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- CAS No. 136994-93-9

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)-

Cat. No.: B12791411
CAS No.: 136994-93-9
M. Wt: 282.4 g/mol
InChI Key: KZLPIHZICDIAQU-UHFFFAOYSA-N
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Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmaceutical applications. This compound is part of the benzimidazole family, which is known for its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the visible-light-mediated one-pot synthesis. This method uses 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid under visible light irradiation in aqueous ethanol medium at room temperature. The reaction is facilitated by a simple household 22 W compact fluorescent lamp, which generates C–S and C–N bonds through radical intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to minimize environmental impact. This includes using renewable materials and safer reaction media instead of hazardous substances, thereby reducing cost, waste, and product degradation .

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve mild temperatures and pressures to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. This binding occurs at an allosteric site, causing conformational changes that reduce the enzyme’s efficiency .

Properties

CAS No.

136994-93-9

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H14N2OS/c1-19-12-6-4-5-11(9-12)16-18-14-8-3-2-7-13(14)17-15(18)10-20-16/h2-9,16H,10H2,1H3

InChI Key

KZLPIHZICDIAQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2N3C(=NC4=CC=CC=C43)CS2

Origin of Product

United States

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